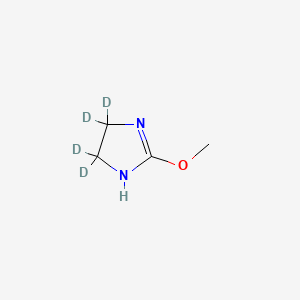

2-Methoxy-4,5-dihydro-1H-imidazole-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5-tetradeuterio-2-methoxy-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6)/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJULPBMTEMGRNC-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)OC)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661928 | |

| Record name | 2-Methoxy(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402788-68-5 | |

| Record name | 2-Methoxy(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Methoxy-4,5-dihydro-1H-imidazole-d4

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 2-Methoxy-4,5-dihydro-1H-imidazole-d4. This deuterated compound is primarily utilized as an internal standard for analytical purposes. Due to the limited availability of specific experimental data for the deuterated molecule, this guide also includes information on its non-deuterated analogue, 2-Methoxy-4,5-dihydro-1H-imidazole (CAS Number: 28118-54-9), as their physical properties are expected to be very similar.

Core Compound Properties

This compound is the deuterium-labeled version of 2-Methoxy-4,5-dihydro-1H-imidazole.[1] The primary application of this isotopically labeled compound is as an internal standard in quantitative analyses, such as those performed using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]

| Property | Value | Source |

| Chemical Formula | C4H8N2O | [2][3][4][5] |

| Molecular Weight | 100.12 g/mol | [2][3][5] |

| CAS Number | 28118-54-9 | [2][3][4][5][6] |

| Melting Point | Not available | [7] |

| Boiling Point | Not available | [7] |

| Density | Not available | [7] |

| Solubility | Not available |

Experimental Protocols

A comprehensive search of scientific literature did not yield specific, detailed experimental protocols for the determination of the physical properties of 2-Methoxy-4,5-dihydro-1H-imidazole or its deuterated analogue. General methods for determining properties such as melting point, boiling point, and solubility for organic compounds are widely established and can be found in standard laboratory manuals and pharmacopeial guidelines.

Signaling Pathways and Experimental Workflows

There is currently no available information in the public domain detailing the involvement of this compound in any specific biological signaling pathways or established experimental workflows beyond its use as an internal standard. Therefore, the creation of diagrams to visualize such relationships is not possible at this time.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. aaa-chem.com [aaa-chem.com]

- 4. 28118-54-9|2-Methoxy-4,5-dihydro-1H-imidazole|BLD Pharm [bldpharm.com]

- 5. 2-methoxy-4,5-dihydro-1H-imidazole (28118-54-9) for sale [vulcanchem.com]

- 6. molcore.com [molcore.com]

- 7. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 2-Methoxy-4,5-dihydro-1H-imidazole-d4

This technical guide provides a comprehensive overview of 2-Methoxy-4,5-dihydro-1H-imidazole-d4, a deuterated isotopologue of 2-Methoxy-4,5-dihydro-1H-imidazole. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and application as an internal standard in quantitative analytical methods.

Chemical Structure and Properties

This compound is a stable isotope-labeled compound where four hydrogen atoms on the imidazole (B134444) ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to its non-deuterated counterpart but can be distinguished by its higher mass.

Below is the chemical structure of this compound:

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₄H₄D₄N₂O | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| CAS Number | 402788-68-5 | [1] |

| Appearance | Not specified (likely a solid or oil) | |

| Purity | Typically ≥98% for commercial products | |

| Storage | Store at -20°C for long-term stability |

Table 2: Properties of the Non-Deuterated Analog (2-Methoxy-4,5-dihydro-1H-imidazole)

| Property | Value | Reference |

| Chemical Formula | C₄H₈N₂O | [2] |

| Molecular Weight | 100.12 g/mol | [2] |

| Boiling Point | 255.5 ± 23.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 108.3 ± 22.6 °C | |

| LogP | -0.63 |

Experimental Protocols

Synthesis of this compound

Materials:

-

Ethylenediamine-d4 dihydrochloride (B599025)

-

Sodium methoxide (B1231860)

-

Dimethyl carbonate

-

Methanol (B129727) (anhydrous)

-

Diethyl ether (anhydrous)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of Ethylenediamine-d4 Free Base: In a round-bottom flask under an inert atmosphere, suspend ethylenediamine-d4 dihydrochloride in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (2.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Filter the mixture to remove the sodium chloride precipitate. The resulting filtrate contains the ethylenediamine-d4 free base.

-

Cyclization Reaction: To the filtrate containing ethylenediamine-d4, add dimethyl carbonate (1.1 equivalents).

-

Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography or GC-MS.

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in a minimal amount of dichloromethane (B109758) and purify by column chromatography on silica (B1680970) gel, eluting with a gradient of methanol in dichloromethane to afford the desired product, this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Use as an Internal Standard in LC-MS/MS Quantitative Analysis

This compound is primarily used as an internal standard (IS) for the accurate quantification of an analyte in complex matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a general protocol for its use.[3][4][5]

Materials:

-

This compound (Internal Standard)

-

Analyte of interest (the non-deuterated compound)

-

Stock solutions of the analyte and IS (typically 1 mg/mL in methanol or another suitable solvent)

-

Biological matrix (e.g., plasma, urine, tissue homogenate)

-

Protein precipitation solvent (e.g., acetonitrile, methanol, often containing an acid like formic acid)

-

LC-MS/MS system with a suitable column

Procedure:

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a fixed volume of each calibration standard, QC sample, and unknown sample, add a fixed volume of the internal standard working solution (a dilute solution of this compound). The concentration of the IS should be consistent across all samples.

-

Vortex mix the samples for 30 seconds.

-

Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile) to each sample.

-

Vortex mix vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject a fixed volume of the supernatant onto the LC-MS/MS system.

-

Develop a chromatographic method to achieve good separation of the analyte and IS from matrix components. Since the deuterated IS is chemically identical to the analyte, they will co-elute.[6]

-

Optimize the mass spectrometer settings for the detection of both the analyte and the IS. This involves selecting appropriate precursor and product ions for each compound in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard for all samples.

-

Calculate the peak area ratio (analyte peak area / IS peak area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their corresponding concentrations.

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Logical Relationship of Synthesis

Caption: A simplified diagram illustrating the key steps in the proposed synthesis of the title compound.

Experimental Workflow for Quantitative Analysis

References

Technical Guide: 2-Methoxy-4,5-dihydro-1H-imidazole-d4 (CAS: 402788-68-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,5-dihydro-1H-imidazole-d4 is the deuterium-labeled form of 2-methoxy-4,5-dihydro-1H-imidazole. This stable isotope-labeled compound serves as an invaluable tool in analytical chemistry, particularly in quantitative bioanalysis using mass spectrometry. Its primary application is as an internal standard in methods such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift from its unlabeled counterpart, enabling precise and accurate quantification of the target analyte in complex biological matrices.

Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis because they share nearly identical physicochemical properties with the analyte of interest.[1] This ensures they co-elute chromatographically and exhibit similar extraction recovery and ionization efficiency, effectively compensating for variations in sample preparation and instrument response.[2][3][4]

Physicochemical Properties

The key physicochemical properties of this compound and its non-deuterated analog are summarized in the table below.

| Property | This compound | 2-Methoxy-4,5-dihydro-1H-imidazole |

| CAS Number | 402788-68-5 | 28118-54-9 |

| Molecular Formula | C₄H₄D₄N₂O | C₄H₈N₂O |

| Molecular Weight | 104.14 | 100.12 |

| Appearance | White solid | Not specified |

| Melting Point | Not available | 70-73 °C |

| Solubility | Soluble in water | Not specified |

Synthesis

A plausible synthetic route for this compound would involve the use of deuterated starting materials. A general approach for the synthesis of the non-deuterated analog involves the reaction of a suitable precursor with ethylenediamine (B42938). For the deuterated version, a similar strategy would be employed using deuterated ethylenediamine.

A potential, though not explicitly documented, synthetic pathway could be the reaction of a methoxy-substituted precursor with ethylenediamine-d4. The deuterated ethylenediamine would be the source of the deuterium atoms on the imidazole (B134444) ring.

Applications in Quantitative Analysis

The primary role of this compound is as an internal standard in quantitative analytical methods. Stable isotope-labeled internal standards are crucial for correcting variability in analytical procedures, including:

-

Sample Preparation: Compensates for analyte loss during extraction, dilution, and reconstitution steps.[2]

-

Chromatographic Separation: Co-elution with the analyte ensures that both experience similar matrix effects.[1]

-

Mass Spectrometric Detection: Corrects for variations in ionization efficiency, often referred to as ion suppression or enhancement.[2]

The use of a deuterated internal standard significantly improves the accuracy, precision, and reliability of quantitative results.[2]

Experimental Protocols

While specific protocols are highly dependent on the analyte and the biological matrix, the following provides a general workflow for the use of this compound as an internal standard in a typical LC-MS/MS bioanalytical assay.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for cleaning up biological samples like plasma or serum.[1]

-

Aliquoting the Sample: In a microcentrifuge tube, add 100 µL of the biological sample (e.g., human plasma).[1]

-

Adding the Internal Standard: Add a small, precise volume (e.g., 10 µL) of a working solution of this compound at a known concentration.[1]

-

Vortexing: Briefly vortex the sample to ensure the internal standard is evenly distributed.[1]

-

Precipitation: Add a precipitating agent, such as acetonitrile (B52724) (typically in a 3:1 ratio to the sample volume), to the sample.

-

Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS mobile phase.

LC-MS/MS Analysis

The reconstituted sample is then injected into the LC-MS/MS system.

| Parameter | Example Value |

| LC System | UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

The MRM transitions for both the analyte (the non-deuterated 2-methoxy-4,5-dihydro-1H-imidazole) and the internal standard (this compound) would be optimized. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Visualizations

Workflow for Quantitative Bioanalysis using a Deuterated Internal Standard

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Logical Relationship in Quantitative Analysis

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

This compound is a critical tool for researchers and scientists in the field of drug development and bioanalysis. Its use as a deuterated internal standard provides a robust and reliable method for the accurate quantification of its non-deuterated analog in complex biological samples. The principles and protocols outlined in this guide provide a framework for its effective implementation in quantitative mass spectrometry workflows.

References

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-4,5-dihydro-1H-imidazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Methoxy-4,5-dihydro-1H-imidazole-d4. The synthesis is presented as a two-step process, commencing with the preparation of a deuterated intermediate, 2-imidazolidinone-d4, followed by a selective O-methylation to yield the final product. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction pathway and experimental workflows to facilitate understanding and replication in a research setting.

Introduction

This compound is the deuterated isotopologue of 2-methoxy-4,5-dihydro-1H-imidazole. The introduction of deuterium (B1214612) atoms can be a valuable tool in drug discovery and development, particularly for studying metabolic pathways and altering pharmacokinetic profiles. This guide outlines a practical and efficient synthetic route to obtain this deuterated compound, starting from commercially available deuterated starting materials.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process:

-

Step 1: Synthesis of 2-Imidazolidinone-4,4,5,5-d4. This intermediate is synthesized via the cyclization of ethylenediamine-d4 with a suitable carbonyl source. Two common and effective carbonyl sources for this transformation are urea (B33335) and dimethyl carbonate.

-

Step 2: O-Methylation of 2-Imidazolidinone-4,4,5,5-d4. The deuterated intermediate is then selectively O-methylated to yield the final product, this compound. To achieve high selectivity for O-methylation over N-methylation, a hard methylating agent such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt) is proposed.

Experimental Protocols

Step 1: Synthesis of 2-Imidazolidinone-4,4,5,5-d4

Two alternative methods are presented for the synthesis of the deuterated intermediate.

Method A: From Ethylenediamine-d4 and Urea

This method is adapted from the known synthesis of 2-imidazolidinone.

-

Reaction:

-

In a reaction vessel equipped with a reflux condenser, combine ethylenediamine-d4 (1.0 eq) and urea (1.0-1.2 eq).

-

Heat the mixture to approximately 117 °C to initiate reflux and the evolution of ammonia (B1221849).

-

Maintain a steady reflux and continue heating until the evolution of ammonia ceases. The temperature will gradually rise.

-

Once ammonia evolution is complete, increase the temperature to 260 °C and maintain for 1 hour.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization.

-

Method B: From Ethylenediamine-d4 and Dimethyl Carbonate

This method provides an alternative route with potentially milder conditions.[1]

-

Reaction:

-

To a heatable reactor, add a catalytic amount of sulfamic acid, methanol (B129727) as a solvent, ethylenediamine-d4 (1.0 eq), and dimethyl carbonate (1.2-1.6 eq).[1]

-

Heat the reaction mixture to 60-80 °C and maintain for 3-5 hours.[1]

-

Subsequently, increase the temperature to 120-180 °C and continue the reaction for 10-15 hours.[1]

-

After cooling to room temperature, filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization.

-

Step 2: O-Methylation of 2-Imidazolidinone-4,4,5,5-d4

This step utilizes Meerwein's salt for selective O-methylation.[2][3]

-

Reaction:

-

In a dry reaction flask under an inert atmosphere, suspend 2-Imidazolidinone-4,4,5,5-d4 (1.0 eq) in a dry, non-protic solvent such as dichloromethane.

-

Add trimethyloxonium tetrafluoroborate (Meerwein's salt) (1.0-1.2 eq) to the suspension.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or other suitable analytical techniques is recommended).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica (B1680970) gel.

-

Quantitative Data

The following tables summarize the quantitative data for the synthesis of the non-deuterated analogues, which can be used as a reference for the deuterated synthesis.

Table 1: Synthesis of 2-Imidazolidinone

| Carbonyl Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Urea | None | Neat | 117 -> 260 | - | ~72 | [4] |

| Dimethyl Carbonate | Sulfamic Acid | Methanol | 60 -> 160 | 3 + 15 | ~62 | [1] |

| Dimethyl Carbonate | Sulfamic Acid | Methanol | 35 -> 160 | 3 + 15 | ~63 | [1] |

| Ethylenediamine Carbamate | CeO2 | 2-Propanol | 140 | - | 83 | [5] |

Table 2: O-Alkylation of Amides using Meerwein's Reagent

| Substrate | Alkylating Agent | Additive | Solvent | Yield (%) | Reference |

| Various Amides | Et3OBF4 | TFA | Dichloromethane | High | [3] |

| Amides/Lactams | (CH3)3OBF4 | - | Dichloromethane | - | [6][7] |

Note: Yields for the deuterated synthesis may vary and should be optimized experimentally. The data presented for the O-alkylation is for general amide substrates, and specific yields for 2-imidazolidinone should be determined.

Conclusion

This technical guide outlines a feasible and well-documented two-step synthetic pathway for this compound. By utilizing commercially available deuterated starting materials and employing established synthetic methodologies for the formation of the imidazolidinone ring and its subsequent selective O-methylation, this guide provides a solid foundation for researchers to produce this valuable isotopically labeled compound. The provided experimental protocols and quantitative data for analogous non-deuterated reactions should serve as a useful starting point for the successful synthesis and optimization of this compound.

References

- 1. CN103497157A - 2-imidazolidone synthesis method - Google Patents [patents.google.com]

- 2. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent [organic-chemistry.org]

- 4. CN102030711B - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]

- 5. CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide on the Spectroscopic Data of 2-Methoxy-4,5-dihydro-1H-imidazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the deuterated compound 2-Methoxy-4,5-dihydro-1H-imidazole-d4. Due to the limited availability of direct experimental data for the deuterated species, this guide also heavily references the spectroscopic properties of its non-deuterated analogue, 2-Methoxy-4,5-dihydro-1H-imidazole (CAS Number: 28118-54-9), and other closely related imidazole (B134444) derivatives. The information herein is intended to support research, analytical method development, and quality control activities.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₄H₄D₄N₂O Molecular Weight: 104.15 g/mol (approx.) Structure:

D | D - C - N / \ H₃C-O-C C - D \ / N - D

This compound is the deuterium-labeled version of 2-Methoxy-4,5-dihydro-1H-imidazole. The deuterium (B1214612) atoms are located on the dihydroimidazole (B8729859) ring, which is expected to have a minimal impact on the chemical reactivity but a noticeable effect on its spectroscopic properties, particularly in NMR and mass spectrometry. This makes it a valuable internal standard for quantitative analyses.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 2-Methoxy-4,5-dihydro-1H-imidazole and its deuterated analogue. Data for related compounds is provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Methoxy-4,5-dihydro-1H-imidazole (Non-deuterated)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | s | 3H | -OCH₃ |

| ~3.5 | t | 4H | -CH₂-CH₂- |

| ~4.8 | br s | 1H | -NH |

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.

For the deuterated analogue, This compound , the signal at approximately 3.5 ppm corresponding to the -CH₂-CH₂- protons of the dihydroimidazole ring would be absent in the ¹H NMR spectrum due to the deuterium substitution. The broad singlet for the -NH proton might also be absent if it undergoes exchange with a deuterated solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Methoxy-4,5-dihydro-1H-imidazole

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=N (Carbon of the imidate group) |

| ~53 | -OCH₃ |

| ~45 | -CH₂-CH₂- |

Note: The carbon signals of the deuterated ring in this compound would exhibit a characteristic splitting pattern in the ¹³C NMR spectrum due to coupling with deuterium (a triplet for each CD₂ group).

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Peaks |

| 2-Methoxy-4,5-dihydro-1H-imidazole | ESI+ | 101.07 | Fragmentation would likely involve loss of the methoxy (B1213986) group or cleavage of the dihydroimidazole ring. |

| This compound | ESI+ | 105.10 | The fragmentation pattern would be similar to the non-deuterated compound, but with mass shifts corresponding to the deuterated fragments. |

Infrared (IR) Spectroscopy

Table 4: Key Infrared Absorption Bands for Imidazole Derivatives

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3100 | N-H stretching |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1650-1590 | C=N stretching |

| ~1250-1000 | C-O stretching (ether) |

Note: For this compound, C-D stretching vibrations would be observed at lower wavenumbers (around 2200-2100 cm⁻¹) compared to C-H stretching vibrations.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the analyte (for ¹H NMR) or 20-50 mg (for ¹³C NMR) in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FID.

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

For electrospray ionization (ESI), the mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.

-

-

Instrument Parameters (Example for an ESI-QTOF Mass Spectrometer):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5-4.5 kV.

-

Nebulizer Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂): 6-10 L/min at 180-220 °C.

-

Mass Range: m/z 50-500.

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.

-

-

Data Analysis:

-

Identify the protonated molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern in the MS/MS spectrum to propose fragmentation pathways.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

In-Depth Technical Guide: 2-Methoxy-4,5-dihydro-1H-imidazole-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4,5-dihydro-1H-imidazole-d4 (CAS No. 402788-68-5), a deuterated isotopologue of 2-Methoxy-4,5-dihydro-1H-imidazole. This document consolidates available commercial information, key chemical and physical properties, and its primary application as a stable isotope-labeled internal standard in quantitative analysis. While specific experimental protocols for its synthesis and application are not widely published, this guide offers foundational knowledge and general methodologies relevant to its use in analytical chemistry, particularly in mass spectrometry-based assays.

Introduction

This compound is a stable isotope-labeled compound where four hydrogen atoms on the imidazole (B134444) ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to co-elute during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer. This co-analysis enables accurate quantification of the target analyte by correcting for variations in sample preparation, injection volume, and matrix effects.

Commercial Availability

This compound is commercially available from several specialized chemical suppliers. It is typically sold in small quantities for research and development purposes.

Table 1: Commercial Suppliers of this compound

| Supplier | Product/Catalog Number | Available Quantities |

| C/D/N Isotopes Inc. | D-6120 | 50 mg, 100 mg |

| MedChemExpress | HY-W319671S | Custom |

| Santa Cruz Biotechnology | sc-214433 | Custom |

| Alsachim | 8199-d4 | Custom |

| Toronto Research Chemicals | M292757 | Custom |

Chemical and Physical Properties

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | --- |

| CAS Number | 402788-68-5 | --- |

| Molecular Formula | C₄H₄D₄N₂O | --- |

| Molecular Weight | 104.14 g/mol | --- |

| Isotopic Purity | ≥99 atom % D | [1] |

| Appearance | Typically a solid or oil | --- |

| Solubility | Soluble in methanol (B129727) and other organic solvents | General chemical knowledge |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not currently available in the public literature. However, the general synthesis of 2-imidazolines is well-established and typically involves the condensation of a 1,2-diamine with a nitrile or ester. For the deuterated analog, a plausible synthetic route would involve the use of deuterated ethylenediamine.

Similarly, specific, validated LC-MS/MS or GC-MS/MS methods detailing the use of this compound as an internal standard are often proprietary and developed in-house by analytical laboratories. However, a general workflow for its application is presented below.

General Workflow for Use as an Internal Standard in LC-MS/MS

The following diagram illustrates a typical workflow for the use of a deuterated internal standard in a quantitative LC-MS/MS analysis.

Methodology:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Preparation of Working Internal Standard Solution: Dilute the stock solution to a working concentration that is appropriate for the expected concentration range of the analyte in the samples.

-

Sample Spiking: Add a precise volume of the working internal standard solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

-

Sample Preparation: Perform the necessary sample clean-up and analyte extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method. The method should be optimized to achieve good chromatographic separation of the analyte and internal standard from matrix components and to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Data Processing: Integrate the peak areas for both the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantification: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Logical Relationships

The primary role of this compound is as an analytical tool, and it is not expected to have any direct biological activity or involvement in signaling pathways. Its utility is based on its chemical similarity to the non-deuterated analog, which allows it to trace the analyte through the analytical process. The logical relationship in its application is based on the principle of isotope dilution mass spectrometry.

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug development and other areas requiring highly accurate quantitative analysis. Its commercial availability and high isotopic purity make it a reliable internal standard for correcting analytical variability. While specific, detailed experimental protocols are not widely published, the general principles and workflows outlined in this guide provide a solid foundation for its successful implementation in sensitive and robust analytical methodologies. For lot-specific quantitative data, users should refer to the Certificate of Analysis provided by the supplier.

References

General Safety and Hazard Information (Based on Structurally Similar Compounds)

An in-depth guide to the Material Safety Data Sheet (MSDS) for 2-Methoxy-4,5-dihydro-1H-imidazole-d4 is not publicly available. Safety Data Sheets are compiled by the manufacturers of specific chemicals and are typically provided to end-users upon purchase. For deuterated and specialized compounds like this compound, this information is proprietary and not released in public domains. Researchers, scientists, and drug development professionals seeking to handle this compound must consult the documentation provided by their chemical supplier.

While the specific MSDS for this deuterated compound is not accessible, a general understanding of the safety considerations for similar non-deuterated imidazole (B134444) derivatives can provide a preliminary framework for safe handling. It is critical, however, to obtain and adhere to the supplier-specific SDS before any use.

The following information is generalized and should not be substituted for the official MSDS. It is based on common characteristics of heterocyclic amines and imidazole derivatives.

1. Hazard Identification:

Compounds of this class are often associated with the following potential hazards:

-

Skin and Eye Irritation: Direct contact can cause irritation or burns.

-

Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

-

Harmful if Swallowed: Ingestion can lead to adverse health effects.

2. Physical and Chemical Properties:

Quantitative data for the deuterated compound is not available. The table below presents hypothetical data points based on similar non-deuterated small molecules to illustrate how such information would be presented.

| Property | Hypothetical Value |

| Molecular Formula | C4H4D4N2O |

| Molecular Weight | 104.15 g/mol (approx.) |

| Appearance | White to off-white solid or crystalline powder |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in organic solvents like DMSO, Methanol |

| Decomposition Temp. | Data not available |

3. Handling and Storage:

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.

Experimental Protocols and Workflows

The following diagrams illustrate standard workflows for handling and analyzing chemical compounds in a research setting.

Workflow for Safe Chemical Handling:

This diagram outlines the logical flow of operations when handling a chemical compound from reception to disposal.

General Analytical Workflow:

This diagram illustrates a typical process for the characterization and analysis of a novel or specialized chemical compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a manufacturer-provided Material Safety Data Sheet. All laboratory work should be conducted under the supervision of a qualified professional and in accordance with all applicable safety regulations and institutional policies. Always procure and consult the official SDS from the supplier before handling any chemical.

The Strategic Role of 2-Methoxy-4,5-dihydro-1H-imidazole-d4 in Modern Drug Discovery and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical research, the pursuit of precision and accuracy is paramount. Stable isotope-labeled compounds have emerged as indispensable tools, offering unparalleled insights into the metabolic fate and pharmacokinetic profiles of drug candidates. Among these, deuterated compounds, where hydrogen atoms are replaced by their heavier isotope deuterium (B1214612), have garnered significant attention. This technical guide focuses on the potential research applications of 2-Methoxy-4,5-dihydro-1H-imidazole-d4 , a deuterated analog of 2-Methoxy-4,5-dihydro-1H-imidazole. While specific research on this particular deuterated molecule is not extensively published, its utility can be thoroughly understood through the well-established applications of deuterated compounds in drug discovery and development.[1][2][] This document will provide an in-depth exploration of its primary applications as a tracer for metabolic studies and as an internal standard for quantitative analysis, complete with experimental protocols and data presentation examples.

Core Applications of this compound

The introduction of deuterium into the 2-Methoxy-4,5-dihydro-1H-imidazole structure provides a subtle yet powerful modification that does not significantly alter its biological activity but imparts a distinct mass signature.[1] This key feature underpins its principal applications in research.

Tracer in Metabolic and Pharmacokinetic Studies

One of the primary uses of deuterated compounds like this compound is in tracing the metabolic fate of a drug molecule within a biological system.[1][4] By administering the deuterated compound, researchers can readily distinguish it and its metabolites from their endogenous or non-deuterated counterparts using mass spectrometry. This allows for a clear understanding of absorption, distribution, metabolism, and excretion (ADME) pathways.[5]

A common experiment to assess the metabolic stability of a compound is to incubate it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Caption: Workflow for an in vitro metabolic stability assay.

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Thaw pooled human liver microsomes on ice. Prepare a microsomal suspension in 0.1 M phosphate (B84403) buffer (pH 7.4).

-

Prepare a solution of the cofactor NADPH in 0.1 M phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the microsomal suspension and the deuterated compound solution. Pre-incubate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution. The final concentration of the deuterated compound is typically 1 µM.

-

Incubate the mixture at 37°C in a shaking water bath.

-

-

Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

The results of such an experiment can be summarized in a table to determine the compound's half-life and intrinsic clearance.

| Time (min) | Peak Area of this compound | % Remaining |

| 0 | 1,250,000 | 100 |

| 5 | 1,125,000 | 90 |

| 15 | 875,000 | 70 |

| 30 | 562,500 | 45 |

| 60 | 250,000 | 20 |

Internal Standard for Quantitative Analysis

The most direct and widespread application of this compound is as an internal standard (IS) for the quantitative analysis of its non-deuterated counterpart, 2-Methoxy-4,5-dihydro-1H-imidazole, in biological matrices.[4] An ideal internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. A stable isotope-labeled version of the analyte is the gold standard for an IS because of its nearly identical physicochemical properties.

Caption: Workflow for quantitative bioanalysis using an internal standard.

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare stock solutions of both 2-Methoxy-4,5-dihydro-1H-imidazole (the analyte) and this compound (the internal standard) in a suitable organic solvent.

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To an aliquot of each calibration standard, QC, and unknown sample, add a fixed amount of the internal standard solution.

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

-

Vortex and centrifuge the samples to pellet the proteins.

-

Transfer the supernatant to a clean tube or well plate.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into an LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte from other matrix components.

-

Optimize the mass spectrometer to monitor specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.

-

-

Data Processing:

-

Integrate the peak areas for the analyte and the internal standard in each chromatogram.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

A typical calibration curve for a bioanalytical assay would be presented as follows:

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,500 | 100,000 | 0.015 |

| 5 | 7,800 | 102,000 | 0.076 |

| 10 | 16,000 | 101,500 | 0.158 |

| 50 | 82,000 | 100,500 | 0.816 |

| 100 | 165,000 | 101,000 | 1.634 |

| 500 | 830,000 | 100,800 | 8.234 |

| 1000 | 1,680,000 | 101,200 | 16.601 |

The resulting calibration curve should have a correlation coefficient (r²) of >0.99.

Conclusion

This compound represents a valuable tool for researchers in drug discovery and development. Its primary applications as a tracer in metabolic studies and as an internal standard for quantitative bioanalysis are fundamental to generating high-quality, reliable data. The use of such deuterated compounds allows for a deeper understanding of a drug candidate's behavior in biological systems, ultimately accelerating the journey from the laboratory to the clinic.[1] While the broader class of imidazoline (B1206853) derivatives has shown various pharmacological activities, the specific utility of this deuterated version lies in its ability to enhance the precision and accuracy of analytical methodologies.[6][7][8] The experimental protocols and data presentation formats provided in this guide offer a framework for the effective implementation of this compound in a research setting.

References

- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. hwb.gov.in [hwb.gov.in]

- 6. 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological properties of 2-[(5-chloro-2-methoxyphenyl)azo]-1H-imidazole (M6434) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pharmacokinetic Studies Using 2-Methoxy-4,5-dihydro-1H-imidazole-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the analyte in biological matrices is paramount.[1][2] The use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted practice in bioanalytical methods to ensure accuracy and precision, especially in complex matrices like plasma or urine.[3] 2-Methoxy-4,5-dihydro-1H-imidazole-d4 is the deuterated form of 2-Methoxy-4,5-dihydro-1H-imidazole and serves as an ideal internal standard for the quantitative analysis of its non-labeled counterpart in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] This document provides a representative application note and detailed protocols for the use of this compound in pharmacokinetic studies.

Disclaimer: The following protocols and data are representative and intended to serve as a guideline. Method optimization and validation are required for specific applications.

Principle of Use

This compound is chemically identical to the analyte of interest, 2-Methoxy-4,5-dihydro-1H-imidazole, with the exception of having four deuterium (B1214612) atoms. This subtle mass difference allows for its differentiation by a mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly to the analyte during sample preparation, chromatography, and ionization.[3] By adding a known concentration of the deuterated internal standard to the samples, any variability in the analytical process can be normalized, leading to more reliable and reproducible quantification of the target analyte.

Application: Pharmacokinetic Profiling of 2-Methoxy-4,5-dihydro-1H-imidazole in Rodent Plasma

This section outlines a hypothetical pharmacokinetic study in rats to determine the plasma concentration-time profile of 2-Methoxy-4,5-dihydro-1H-imidazole following oral administration.

Experimental Workflow

Detailed Experimental Protocols

Animal Dosing and Sample Collection

-

Species: Male Sprague-Dawley rats (n=3 per time point)

-

Dosing: Administer 2-Methoxy-4,5-dihydro-1H-imidazole orally at a dose of 10 mg/kg.

-

Blood Collection: Collect blood samples (approximately 0.25 mL) via the tail vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.[5] Store the resulting plasma samples at -80°C until analysis.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the internal standard working solution (this compound at 100 ng/mL in methanol).

-

Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Actual parameters should be optimized for the specific instrument used.

Table 1: Representative Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Representative Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Analyte MRM Transition | To be determined (e.g., [M+H]+ → fragment ion) |

| Internal Standard MRM Transition | To be determined (e.g., [M+H+4]+ → fragment ion) |

| Collision Energy | To be optimized for analyte and internal standard |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation

Calibration Curve and Quality Control

A calibration curve should be prepared in the same biological matrix as the study samples.[2]

Table 3: Representative Calibration Curve Data

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD) | Accuracy (%) |

| 1 | 0.012 ± 0.001 | 102.5 |

| 5 | 0.061 ± 0.004 | 98.8 |

| 20 | 0.245 ± 0.015 | 101.2 |

| 50 | 0.610 ± 0.030 | 99.5 |

| 100 | 1.225 ± 0.058 | 100.8 |

| 500 | 6.130 ± 0.245 | 99.1 |

| 1000 | 12.28 ± 0.550 | 101.5 |

Table 4: Representative Quality Control Sample Data

| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 1.03 ± 0.09 | 103.0 | 8.7 |

| Low | 3 | 2.95 ± 0.21 | 98.3 | 7.1 |

| Mid | 80 | 81.2 ± 4.5 | 101.5 | 5.5 |

| High | 800 | 790.4 ± 35.6 | 98.8 | 4.5 |

Hypothetical Pharmacokinetic Parameters

Table 5: Hypothetical Pharmacokinetic Parameters of 2-Methoxy-4,5-dihydro-1H-imidazole in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | 850 ± 120 |

| Tmax (Time to Maximum Concentration) | h | 0.5 ± 0.1 |

| AUC(0-t) (Area Under the Curve) | ng*h/mL | 2400 ± 350 |

| t1/2 (Half-life) | h | 3.5 ± 0.8 |

| CL/F (Apparent Clearance) | L/h/kg | 4.2 ± 0.9 |

| Vd/F (Apparent Volume of Distribution) | L/kg | 21.5 ± 4.5 |

Signaling Pathways and Logical Relationships

The primary logical relationship in this application is the direct correlation between the analyte concentration and the ratio of its peak area to that of the internal standard. This relationship forms the basis of quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 2-Methoxy-4,5-dihydro-1H-imidazole in biological matrices for pharmacokinetic studies. The protocols and data presented here serve as a comprehensive guide for researchers in drug development to establish and validate bioanalytical methods for similar compounds, ensuring high-quality data for pharmacokinetic modeling and interpretation.

References

- 1. jneonatalsurg.com [jneonatalsurg.com]

- 2. jchps.com [jchps.com]

- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 5. rfppl.co.in [rfppl.co.in]

Application Notes and Protocols for Metabolic Stability Assays Utilizing 2-Methoxy-4,5-dihydro-1H-imidazole-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-Methoxy-4,5-dihydro-1H-imidazole-d4 as an internal standard in metabolic stability assays. The following sections detail the principles of such assays, provide step-by-step experimental protocols, and present illustrative data and visualizations to aid in the design and execution of robust and reliable in vitro drug metabolism studies.

Introduction to Metabolic Stability Assays and the Role of Deuterated Internal Standards

Metabolic stability assays are crucial in the early stages of drug discovery and development to predict the in vivo persistence of a drug candidate.[1] These assays, typically conducted in vitro using liver microsomes, S9 fractions, or hepatocytes, determine the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[1][2] A compound's metabolic stability is a key determinant of its oral bioavailability and dosing regimen.

The use of a stable isotope-labeled internal standard (SIL-IS), such as This compound , is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[3][4] Deuterated standards are chemically identical to the analyte of interest, ensuring they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[3][4] This co-behavior allows the internal standard to accurately compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of the parent drug.[3][4]

This compound is the deuterium-labeled form of 2-Methoxy-4,5-dihydro-1H-imidazole and serves as an ideal internal standard for its non-deuterated counterpart in metabolic stability studies.

Data Presentation: Illustrative Performance in a Metabolic Stability Assay

The following table summarizes hypothetical, yet realistic, quantitative data from an in vitro metabolic stability assay of a hypothetical test compound, "Compound X," where This compound was used as the internal standard. This data is for illustrative purposes to demonstrate the typical outputs of such an assay.

| Parameter | Value |

| Test Compound | Compound X |

| Internal Standard | This compound |

| Test System | Human Liver Microsomes |

| Initial Concentration of Compound X | 1 µM |

| Microsomal Protein Concentration | 0.5 mg/mL |

| Incubation Time Points | 0, 5, 15, 30, 60 min |

| Half-Life (t½) | 25.8 min |

| Intrinsic Clearance (Clint) | 26.9 µL/min/mg protein |

This data is for exemplary purposes only and does not represent actual experimental results for a specific compound.

Experimental Protocols

This section provides a detailed methodology for an in vitro metabolic stability assay using human liver microsomes and LC-MS/MS analysis, employing This compound as the internal standard.

Materials and Reagents

-

Test Compound (e.g., 2-Methoxy-4,5-dihydro-1H-imidazole)

-

This compound (Internal Standard)

-

Pooled Human Liver Microsomes (e.g., from a commercial supplier)

-

NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid, LC-MS grade

-

Deionized Water

-

96-well incubation plates

-

96-well collection plates

Preparation of Solutions

-

Test Compound Stock Solution (10 mM): Prepare in a suitable organic solvent (e.g., DMSO).

-

Internal Standard Stock Solution (1 mM): Prepare This compound in methanol.

-

Working Solution of Test Compound (100 µM): Dilute the 10 mM stock solution in the incubation buffer (100 mM Potassium Phosphate Buffer, pH 7.4).

-

Microsome Suspension (1 mg/mL): Dilute the pooled human liver microsomes in the incubation buffer. Keep on ice.

-

NADPH Regeneration System Solution: Prepare according to the manufacturer's instructions in the incubation buffer.

-

Quenching Solution: Prepare a solution of acetonitrile containing the internal standard at a final concentration of 100 nM.

Incubation Procedure

-

To each well of a 96-well incubation plate, add the appropriate volume of the 100 µM working solution of the test compound to achieve a final incubation concentration of 1 µM.

-

Add the microsome suspension to each well to achieve a final protein concentration of 0.5 mg/mL.

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regeneration system solution to each well. The final incubation volume is typically 200 µL.

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 400 µL of the cold quenching solution (acetonitrile with internal standard) to the respective wells. The 0-minute time point is quenched immediately after the addition of the NADPH regeneration system.

-

Seal the plate and vortex for 2 minutes to precipitate the proteins.

-

Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

-

Transfer the supernatant to a new 96-well collection plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from potential metabolites (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Analyte (2-Methoxy-4,5-dihydro-1H-imidazole): To be determined by direct infusion.

-

Internal Standard (this compound): To be determined by direct infusion (expected m/z +4 compared to analyte).

-

Data Analysis

-

Calculate the peak area ratio of the analyte to the internal standard for each time point.

-

Plot the natural logarithm of the percentage of the remaining analyte versus time.

-

Determine the slope of the linear regression line, which represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a metabolic stability assay.

Caption: Workflow of an in vitro metabolic stability assay.

Putative Metabolic Pathway

The metabolic fate of 2-Methoxy-4,5-dihydro-1H-imidazole is likely to involve Phase I oxidation reactions mediated by Cytochrome P450 enzymes, a common pathway for imidazoline-containing compounds. Potential metabolic transformations include O-demethylation and hydroxylation of the imidazoline (B1206853) ring.

Caption: Potential metabolic routes for 2-Methoxy-4,5-dihydro-1H-imidazole.

References

Application Note: Quantitative Analysis of Small Polar Molecules in Biological Matrices using 2-Methoxy-4,5-dihydro-1H-imidazole-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of small polar molecules in complex biological matrices is a significant challenge in bioanalytical chemistry. Matrix effects, such as ion suppression or enhancement, can lead to inaccurate and irreproducible results. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these effects.[1] A SIL-IS is chemically almost identical to the analyte of interest, causing it to co-elute during chromatography and experience similar matrix effects.[1] This allows for reliable correction of signal variations.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a hypothetical small polar analyte in human plasma. The protocol utilizes "2-Methoxy-4,5-dihydro-1H-imidazole-d4" as an internal standard. This deuterated imidazoline (B1206853) derivative is suitable for the analysis of small, polar, nitrogen-containing compounds.

Principle of Deuterated Internal Standards

Stable isotope-labeled internal standards, such as deuterated compounds, are the gold standard for quantitative LC-MS analysis.[1] They have nearly identical physicochemical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. The key difference is a small increase in mass due to the deuterium (B1214612) atoms, which allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of the deuterated internal standard to each sample prior to sample preparation, any loss of analyte during the workflow will be mirrored by a proportional loss of the internal standard.[2] The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a more accurate and precise measurement.[3]

Experimental Protocols

Materials and Reagents

-

Analyst and this compound reference standards

-

Human plasma (K2EDTA)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well protein precipitation plates

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of blank plasma, calibration standards, or QC samples into a 96-well plate.

-

Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all wells except the blank. To the blank, add 200 µL of acetonitrile without the internal standard.

-

Vortex the plate for 2 minutes at 1000 rpm.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

A reversed-phase chromatographic method is suitable for the separation of small polar molecules.

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Hypothetical Analyte: Q1: 101.1 m/z -> Q3: 58.1 m/z

-

This compound: Q1: 105.1 m/z -> Q3: 62.1 m/z

-

Data Presentation

The following tables represent typical data obtained during the validation of a bioanalytical method according to regulatory guidelines.[4][5]

Table 1: Calibration Curve Linearity

The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |

| 1.00 | 0.98 | 98.0 |

| 2.50 | 2.55 | 102.0 |

| 5.00 | 5.10 | 102.0 |

| 10.0 | 9.90 | 99.0 |

| 25.0 | 24.5 | 98.0 |

| 50.0 | 51.5 | 103.0 |

| 100.0 | 101.0 | 101.0 |

| 200.0 | 198.0 | 99.0 |

| Correlation Coefficient (r²) | >0.995 |

Table 2: Precision and Accuracy

Intra- and inter-day precision and accuracy are evaluated by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.[6]

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 1.00 | 8.5 | 105.0 | 9.2 | 103.5 |

| Low QC | 3.00 | 6.2 | 98.7 | 7.1 | 99.5 |

| Mid QC | 30.0 | 4.5 | 101.2 | 5.3 | 100.8 |

| High QC | 150.0 | 3.8 | 99.3 | 4.5 | 101.1 |

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of the nominal value.[7][8]

Table 3: Matrix Effect and Recovery

Matrix effect is assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution. Recovery is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

| QC Level | Analyte Concentration (ng/mL) | Matrix Factor | Recovery (%) |

| Low QC | 3.00 | 0.98 | 92.5 |

| High QC | 150.0 | 1.01 | 94.1 |

Acceptance criteria: The CV of the matrix factor should be ≤15%.

Conclusion

This application note provides a detailed protocol for the quantification of a small polar analyte in human plasma using "this compound" as an internal standard. The use of a deuterated internal standard is critical for minimizing the impact of matrix effects and ensuring high-quality, reproducible data in bioanalytical studies. The described sample preparation technique and LC-MS/MS parameters provide a solid foundation for method development and validation for similar analytes.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. youtube.com [youtube.com]

- 3. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ijprajournal.com [ijprajournal.com]

- 6. bioanalysisforum.jp [bioanalysisforum.jp]

- 7. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

Application of 2-Methoxy-4,5-dihydro-1H-imidazole-d4 in Metabolite Identification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate identification and quantification of metabolites in complex biological matrices are paramount in various stages of drug discovery and development, clinical diagnostics, and fundamental biological research. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative metabolomics, primarily by mass spectrometry-based techniques. 2-Methoxy-4,5-dihydro-1H-imidazole-d4, a deuterated analog of its parent compound, serves as an ideal internal standard for the quantification of small, polar, nitrogen-containing metabolites. Its chemical properties ensure it co-elutes with and experiences similar matrix effects to a range of structurally related endogenous or exogenous small molecules, thereby correcting for variations in sample extraction, chromatographic separation, and mass spectrometric detection.[1] This document provides detailed application notes and protocols for the use of this compound in metabolite identification and quantification workflows.

Principle and Applications

This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based metabolomics.[1] The four deuterium (B1214612) atoms increase its mass by four daltons compared to the unlabeled form, allowing for its clear differentiation in a mass spectrometer while maintaining nearly identical physicochemical properties.

Key Applications Include:

-

Quantitative Bioanalysis: Accurate measurement of drug candidates and their metabolites in preclinical and clinical plasma, urine, and tissue samples.

-

Metabolite Profiling: Reliable relative and absolute quantification of endogenous metabolites to study disease mechanisms, biomarker discovery, and the effects of therapeutic interventions.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Precise determination of drug and metabolite concentrations over time to establish PK/PD relationships.

Experimental Workflow for Metabolite Quantification

The overall workflow for utilizing this compound as an internal standard in a typical metabolite quantification assay is depicted below.

Caption: General workflow for metabolite quantification using a deuterated internal standard.

Detailed Experimental Protocols

The following are detailed protocols for the use of this compound in the quantitative analysis of a hypothetical small polar metabolite, "Analyte X," in human plasma.

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

1. Stock Solutions:

- Analyte X Stock Solution (1 mg/mL): Accurately weigh 1 mg of Analyte X reference standard and dissolve in 1 mL of methanol (B129727).

- Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

2. Intermediate and Working Solutions:

- Prepare serial dilutions of the Analyte X stock solution with methanol to create intermediate stock solutions.

- Prepare a working solution of the internal standard at a concentration of 100 ng/mL in methanol.

3. Calibration Standards:

- Prepare a series of calibration standards by spiking the appropriate amount of Analyte X intermediate stock solutions into a blank biological matrix (e.g., charcoal-stripped plasma) to achieve a concentration range of 1-1000 ng/mL.

4. Quality Control (QC) Samples:

- Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the blank biological matrix from a separate weighing of the Analyte X reference standard.